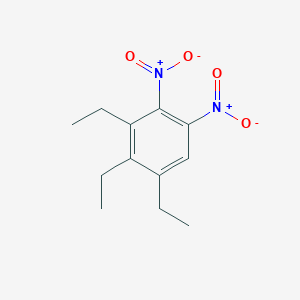
1,2,3-Triethyl-4,5-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Triethyl-4,5-dinitrobenzene: is an organic compound belonging to the class of nitrobenzenes It consists of a benzene ring substituted with three ethyl groups at positions 1, 2, and 3, and two nitro groups at positions 4 and 5
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3-Triethyl-4,5-dinitrobenzene can be synthesized through a multi-step process involving the nitration of triethylbenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to control reaction conditions and ensure safety. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions: 1,2,3-Triethyl-4,5-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonating agents under acidic conditions.
Major Products Formed:
Reduction: The reduction of nitro groups results in the formation of 1,2,3-triethyl-4,5-diaminobenzene.
Substitution: Electrophilic substitution can lead to various substituted derivatives depending on the reagents used.
科学的研究の応用
1,2,3-Triethyl-4,5-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1,2,3-Triethyl-4,5-dinitrobenzene involves its interaction with molecular targets through its nitro and ethyl groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
類似化合物との比較
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Comparison: 1,2,3-Triethyl-4,5-dinitrobenzene is unique due to the presence of three ethyl groups, which significantly influence its chemical properties and reactivity compared to other dinitrobenzene isomers. The ethyl groups increase the compound’s steric hindrance and lipophilicity, affecting its solubility and interaction with other molecules .
特性
CAS番号 |
146933-74-6 |
|---|---|
分子式 |
C12H16N2O4 |
分子量 |
252.27 g/mol |
IUPAC名 |
1,2,3-triethyl-4,5-dinitrobenzene |
InChI |
InChI=1S/C12H16N2O4/c1-4-8-7-11(13(15)16)12(14(17)18)10(6-3)9(8)5-2/h7H,4-6H2,1-3H3 |
InChIキー |
POFQDIGYANWWMR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1CC)CC)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)
![N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12554192.png)
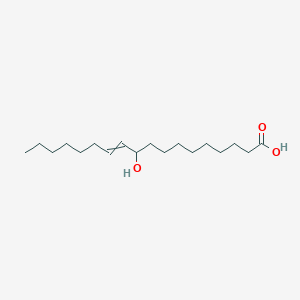
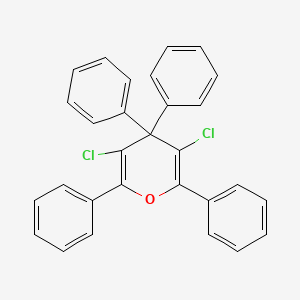
![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
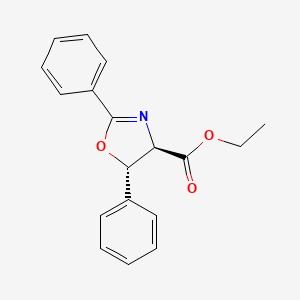
![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)
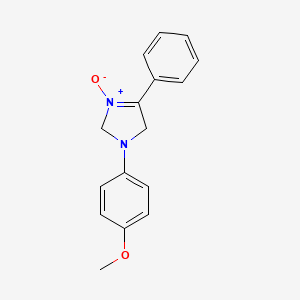
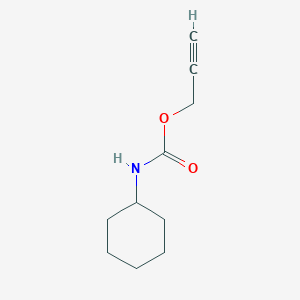
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)
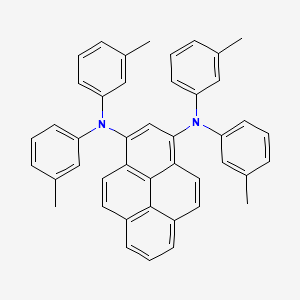
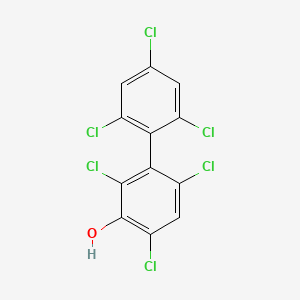
![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)
